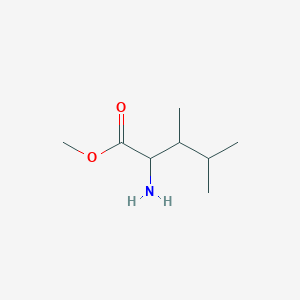

Methyl 2-amino-3,4-dimethylpentanoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-amino-3,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)8(10)11-4/h5-7H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIQLAANANHSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Non Proteinogenic Amino Acid Research

Non-proteinogenic amino acids (NPAAs), also referred to as non-canonical amino acids, are amino acids that are not among the 20 standard protein-forming amino acids encoded by the universal genetic code. nbinno.com These compounds represent a significant expansion of the chemical diversity available for scientific exploration. nbinno.com Methyl 2-amino-3,4-dimethylpentanoate is a derivative of the NPAA 2-amino-3,4-dimethylpentanoic acid and serves as a key building block in this specialized field.

The incorporation of NPAAs into peptide structures is a powerful strategy for enhancing the therapeutic properties of peptide-based drug candidates. nih.govnih.govconsensus.app While peptides composed entirely of natural amino acids can be effective, they often suffer from poor stability in biological systems. nih.govresearchgate.net Introducing NPAAs can fundamentally alter the drug-like properties of these molecules, leading to significant improvements in stability, potency, permeability, and bioavailability. nih.govresearchgate.net Specifically, NPAAs can be used to create peptides that are more resistant to degradation by enzymes, thereby extending their active lifespan within the body. nbinno.com

Significance in Contemporary Organic Synthesis and Chiral Molecule Development

Amino acid esters, including methyl 2-amino-3,4-dimethylpentanoate, are crucial intermediates in modern organic synthesis. nih.gov They are widely utilized in peptide synthesis, medicinal chemistry, and as sources of chirality for creating new molecules. nih.govresearchgate.net The ester group serves as a protecting group for the carboxylic acid, allowing chemists to perform reactions on the amino group without interference.

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug design, and chiral molecules like this compound are invaluable in this pursuit. The synthesis of chiral α-amino acids and their derivatives is of great importance in the pharmaceutical industry, as they form the backbone of many antibacterial and cardiovascular drugs. acs.org The presence of defined stereocenters in these building blocks allows for the construction of complex molecular architectures with high stereochemical purity. Methodologies such as transition metal-catalyzed asymmetric hydrogenation are being developed to produce these chiral amino acid derivatives with high efficiency and excellent enantioselectivity. acs.orgrsc.org The ability to synthesize unnatural α-amino acid esters through organocatalysis further expands the toolkit available to synthetic chemists for creating novel bioactive compounds. nih.gov

Historical and Emerging Research Trajectories for Complex Amino Ester Derivatives

Methodologies for Absolute Configuration Determination (e.g., X-ray Crystallography, Advanced NMR)

The unambiguous assignment of the absolute configuration of stereocenters in molecules like this compound is a cornerstone of stereochemical analysis. While various techniques are available, X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are among the most definitive methods.

Advanced NMR Spectroscopy: In the absence of a suitable crystal, or for in-solution studies, advanced NMR techniques are powerful tools for deducing absolute configuration. The Mosher's method is a widely used NMR-based protocol for determining the absolute configuration of chiral amines and alcohols. usm.edu This method involves the derivatization of the amine group of this compound with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers. The analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral amide center allows for the assignment of the absolute configuration of the original amino ester. nih.gov

Other advanced NMR techniques that can be employed include the use of chiral solvating agents (CSAs). unipi.itmdpi.comnih.govacs.org CSAs form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum. unipi.itnih.govacs.org The differential shielding effects in these complexes can be used to determine the enantiomeric ratio and, in some cases, infer the absolute configuration based on established models for the CSA-analyte interaction.

| Proton | Hypothetical Δδ (ppm) | Inferred Spatial Position Relative to MTPA Plane |

|---|---|---|

| -OCH₃ (ester) | +0.05 | Right side |

| H-2 | -0.08 | Left side |

| H-3 | -0.12 | Left side |

| CH₃ at C3 | -0.04 | Left side |

| H-4 | +0.03 | Right side |

| CH₃ at C4 | +0.06 | Right side |

Chiral Purity and Enantiomeric Excess Assessment Techniques

Assessing the chiral purity, often expressed as enantiomeric excess (ee), is critical in many applications. Several analytical techniques are available for this purpose, with chromatographic and spectroscopic methods being the most common. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are powerful techniques for separating enantiomers. heraldopenaccess.usresearchgate.net The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. researchgate.net For a compound like this compound, a variety of CSPs based on polysaccharides, cyclodextrins, or proteins could be screened for optimal separation. researchgate.netuni-tuebingen.de Alternatively, an indirect method can be used where the amino ester is derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.netrsc.org

NMR Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric excess. As mentioned earlier, the use of chiral solvating agents can induce chemical shift non-equivalence for the signals of the two enantiomers, allowing for their integration and the calculation of the ee. acs.org Similarly, derivatization with a chiral reagent to form diastereomers will result in distinct signals for each diastereomer, and the ratio of their integrals will correspond to the enantiomeric ratio.

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, accurate quantification, applicable to a wide range of compounds. | Requires method development to find a suitable CSP and mobile phase. mdpi.com |

| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. uni-tuebingen.de | High efficiency and sensitivity. | Requires derivatization to increase volatility, potential for racemization at high temperatures. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to separate signals. nih.gov | Non-destructive, relatively fast analysis. | Requires a suitable CSA, may have limited resolution, and can be less accurate than chromatographic methods. |

Conformational Analysis and Stereoelectronic Effects in Amino Esters

The biological activity and reactivity of a molecule are not only determined by its configuration but also by its preferred conformation, which is the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. Stereoelectronic effects, which are the interactions between electron orbitals that depend on the geometry of the molecule, play a significant role in determining the most stable conformation. wikipedia.org

Conformational Analysis: Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for conformational analysis in solution. columbia.eduacdlabs.com These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. columbia.edu By analyzing the pattern of NOE or ROE cross-peaks, it is possible to deduce the relative proximity of different protons in the molecule and thus build a three-dimensional model of its preferred conformation. For this compound, NOESY/ROESY experiments could reveal the preferred rotamers around the C2-C3 and C3-C4 bonds, providing insight into the spatial disposition of the bulky side chain.

Diastereomer Resolution and Characterization in Complex Mixtures

Since this compound has two chiral centers, it can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. Any other pairing results in diastereomers, which have different physical and chemical properties. The separation and characterization of these diastereomers are crucial.

Diastereomer Resolution: Diastereomers can be separated by standard chromatographic techniques such as flash column chromatography or HPLC on achiral stationary phases due to their different physical properties. nih.gov The choice of solvent system is critical for achieving optimal separation. In cases where the physical properties of the diastereomers are very similar, derivatization to accentuate their differences may be necessary.

Characterization: Once separated, each diastereomer can be characterized by a variety of spectroscopic methods. NMR spectroscopy is particularly useful, as diastereomers will exhibit distinct NMR spectra with different chemical shifts and coupling constants. researchgate.netnih.gov Techniques like COSY, HSQC, and HMBC can be used to assign all the proton and carbon signals for each diastereomer. Furthermore, NOESY or ROESY experiments can be performed on the separated diastereomers to determine their individual solution-state conformations. nih.gov The absolute configuration of each separated diastereomer would then be determined using the methods described in section 3.1.

Mechanistic Studies and Reactivity Profiles of Methyl 2 Amino 3,4 Dimethylpentanoate

Nucleophilic and Electrophilic Transformations of Amino and Ester Groups

The reactivity of methyl 2-amino-3,4-dimethylpentanoate is characterized by the dual nature of its functional groups. The primary amino group serves as a potent nucleophile, while the carbonyl carbon of the methyl ester is electrophilic.

Nucleophilic Reactivity of the Amino Group: The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile, readily participating in reactions with a variety of electrophiles. Common transformations include N-acylation and N-alkylation.

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acyl derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism. The steric bulk of the 3,4-dimethylpentyl group is expected to have a moderate influence on the rate of this reaction, potentially slowing it down compared to less hindered amino esters.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the nitrogen atom. The steric hindrance around the nitrogen may necessitate harsher reaction conditions or more reactive alkylating agents to achieve high yields of di- and tri-substituted products.

Electrophilic Reactivity of the Ester Group: The carbonyl carbon of the methyl ester is electrophilic and susceptible to attack by nucleophiles.

Reaction with Amines (Aminolysis): The ester can react with other amines to form amides. This reaction is typically slower than acylation with acid chlorides and may require elevated temperatures. The steric hindrance around the carbonyl group in this compound would likely decrease the rate of aminolysis.

Reaction with Grignard Reagents: Treatment with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. The reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent.

The table below summarizes the expected outcomes of these transformations.

| Transformation | Reagent Example | Product Type | Expected Influence of Steric Hindrance |

| N-Acylation | Acetyl chloride | N-acetyl amino ester | Moderate decrease in reaction rate |

| N-Alkylation | Methyl iodide | N-methylated amino ester | Significant decrease in reaction rate, especially for di- and tri-alkylation |

| Aminolysis | Ammonia (B1221849) | Amino amide | Significant decrease in reaction rate |

| Grignard Reaction | Phenylmagnesium bromide | Tertiary alcohol | Moderate decrease in reaction rate |

Intramolecular Cyclization Pathways (e.g., Diketopiperazine Formation, Lactamization)

The presence of both an amino and an ester group within the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures. The specific pathway followed is highly dependent on the reaction conditions and the structure of the amino ester.

Diketopiperazine Formation: Under neutral or basic conditions, particularly at elevated temperatures, this compound can undergo intermolecular condensation with another molecule of itself to form a cyclic dipeptide, known as a diketopiperazine (a 2,5-piperazinedione). nih.gov This process involves the nucleophilic attack of the amino group of one molecule on the ester carbonyl of another, followed by a second intramolecular aminolysis to close the six-membered ring. The steric hindrance of the 3,4-dimethylpentyl side chains is expected to influence the rate and yield of this reaction, potentially favoring diketopiperazine formation over polymerization. nih.gov

Lactamization: While diketopiperazine formation is an intermolecular process, intramolecular cyclization to form a lactam is also a possibility, though less common for alpha-amino esters. For this compound, the formation of a four-membered ring (a β-lactam) would be highly strained and is generally not a favored pathway. However, if the amino group were located at a different position on the carbon chain (e.g., a γ- or δ-amino ester), intramolecular cyclization to form a five- or six-membered lactam would be a more facile process. nih.gov Studies on analogous γ-amino esters have shown that intramolecular cyclization can be promoted under specific conditions. rsc.org

The table below outlines these cyclization pathways.

| Cyclization Pathway | Description | Key Intermediates | Expected Feasibility for this compound |

| Diketopiperazine Formation | Intermolecular condensation of two amino ester molecules. | Linear dipeptide ester | Feasible, rate influenced by steric hindrance. nih.gov |

| Lactamization (to β-lactam) | Intramolecular aminolysis. | - | Unfavorable due to high ring strain. |

Hydrolysis and Transesterification Kinetics and Mechanisms

The methyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which can be catalyzed by either acid or base.

Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield the corresponding carboxylic acid (2-amino-3,4-dimethylpentanoic acid) and methanol (B129727). libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The steric hindrance from the 3,4-dimethylpentyl group is expected to slow the rate of hydrolysis compared to less hindered esters.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is hydrolyzed to the carboxylate salt and methanol. libretexts.org This reaction is irreversible due to the deprotonation of the resulting carboxylic acid. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Similar to the acid-catalyzed reaction, steric hindrance will likely decrease the reaction rate. rsc.org

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org The equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol as it is formed. The steric hindrance of the 3,4-dimethylpentyl group will influence the rate of transesterification, with bulkier alcohols reacting more slowly.

The following table provides a comparison of the hydrolysis and transesterification reactions.

| Reaction | Catalyst | Products | Mechanistic Steps | Expected Kinetic Effect of Steric Hindrance |

| Acid-Catalyzed Hydrolysis | H⁺ | Carboxylic acid, Methanol | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of Methanol | Decreased reaction rate |

| Base-Catalyzed Hydrolysis | OH⁻ | Carboxylate salt, Methanol | 1. Nucleophilic attack by OH⁻2. Elimination of Methoxide3. Deprotonation of carboxylic acid | Decreased reaction rate |

| Transesterification | H⁺ or RO⁻ | New ester, Methanol | Similar to hydrolysis, with an alcohol as the nucleophile | Decreased reaction rate, especially with bulky alcohols |

Oxidative and Reductive Reactions in Amino Ester Chemistry

The amino and ester groups of this compound can undergo a variety of oxidative and reductive transformations.

Oxidation:

Oxidation of the Amino Group: The primary amino group can be oxidized under various conditions. Strong oxidizing agents can lead to the formation of nitro compounds or can cause oxidative deamination, leading to the formation of an α-keto ester. ethernet.edu.et Metal-catalyzed reactions can also promote the oxidation of amino acids. nih.gov

Oxidative Decarboxylation: While less common for esters than for the parent carboxylic acids, oxidative conditions can sometimes lead to decarboxylation.

Reduction:

Reduction of the Ester Group: The methyl ester can be reduced to the corresponding primary alcohol (2-amino-3,4-dimethylpentan-1-ol). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, though it often requires high pressures and temperatures. youtube.comresearchgate.net

Reductive Amination: While the amino group is already present, it's worth noting that the corresponding α-keto ester could be converted back to this compound via reductive amination.

A summary of these reactions is presented below.

| Reaction Type | Functional Group | Reagent Example | Product Type |

| Oxidation | Amino group | Strong oxidizing agents | α-keto ester, Nitro compound |

| Reduction | Ester group | Lithium aluminum hydride | Amino alcohol |

| Catalytic Hydrogenation | Ester group | H₂/Catalyst | Amino alcohol |

Investigation of Radical-Mediated Reactions (e.g., Photo-mediated processes)

Recent advancements in organic synthesis have highlighted the utility of radical reactions, particularly those initiated by light (photoredox catalysis), for the functionalization of amino acids and their derivatives. thieme-connect.comnih.gov

Radical Decarboxylation: While this compound is an ester, the parent amino acid can undergo photoredox-catalyzed decarboxylation to generate an α-amino radical. mdpi.comnih.govacs.org This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The ester derivative itself can be converted into a redox-active ester (e.g., an N-hydroxyphthalimide ester) which can then undergo radical generation under photoredox conditions. nih.gov

Hydrogen Atom Transfer (HAT): The C-H bonds in the 3,4-dimethylpentyl side chain could be susceptible to hydrogen atom transfer reactions under radical conditions, leading to functionalization at those positions.

Radical Cyclization: If an unsaturated moiety were present in the molecule, radical cyclization could be a viable pathway for the synthesis of cyclic amino acid derivatives. acs.orgresearchgate.net

The potential for radical-mediated reactions of this compound opens up a wide range of possibilities for its derivatization, as summarized in the table below.

| Radical Process | Description | Initiator/Catalyst | Potential Application |

| Decarboxylative Functionalization (of the parent acid) | Generation of an α-amino radical via decarboxylation. | Photoredox catalyst | C-C and C-X bond formation. mdpi.comnih.govacs.org |

| Functionalization via Redox-Active Ester | Conversion of the ester to a species that can generate a radical. | Photoredox catalyst | Diverse functionalization. nih.gov |

| Hydrogen Atom Transfer | Abstraction of a hydrogen atom from the side chain. | Radical initiator | Side-chain modification. |

Strategic Applications of Methyl 2 Amino 3,4 Dimethylpentanoate As a Chiral Building Block

Synthesis of Advanced Peptidomimetics and Oligomers

Non-natural amino acids are crucial in the design of peptidomimetics and oligomers with enhanced properties compared to their natural counterparts. The incorporation of residues like 2-amino-3,4-dimethylpentanoic acid can impart unique conformational constraints on the peptide backbone. This is due to the sterically demanding, branched side chain, which can influence secondary structures such as β-turns and helices. Such conformational control is a key strategy for developing peptides with increased metabolic stability, receptor affinity, and cell permeability.

The synthesis of the closely related Fmoc-protected 3,4-dimethyl-2-(methylamino)pentanoic acid highlights the utility of this structural framework in accessing rare amino acids for incorporation into naturally occurring macrocyclic peptides. researchgate.net While direct studies involving methyl 2-amino-3,4-dimethylpentanoate are limited, its potential as a building block in the solid-phase or solution-phase synthesis of novel peptide analogues is significant. The resulting peptidomimetics could serve as therapeutic agents, enzyme inhibitors, or molecular probes.

Role in Natural Product Total Synthesis

The total synthesis of complex natural products often requires access to a diverse pool of chiral building blocks. Amino acids and their derivatives are frequently employed as starting materials due to their ready availability in enantiomerically pure forms. nih.gov Although no published total syntheses explicitly report the use of this compound, its structure is representative of the types of fragments often required.

The strategic placement of methyl groups in its side chain could be leveraged to match the stereochemistry of a specific segment within a natural product target. Its functional handles allow for a variety of chemical transformations, enabling its elaboration into more complex intermediates. For instance, the amine group can be protected and the ester reduced to an alcohol, opening up pathways to different classes of compounds.

Development of Chiral Ligands and Catalysts

Amino acids and their simple derivatives are widely recognized as privileged scaffolds for the development of chiral ligands used in asymmetric catalysis. mdpi.comrsc.org The synthesis of such ligands often involves the modification of the amino and carboxyl groups to introduce coordinating moieties, such as phosphines or other heteroatoms. These ligands can then be complexed with transition metals to create catalysts for a wide range of enantioselective transformations, including hydrogenations, cross-coupling reactions, and conjugate additions. mdpi.comrsc.org

The defined stereochemistry of this compound makes it a promising candidate for this purpose. The development of ligands derived from this amino acid ester could lead to novel catalysts with unique steric and electronic properties, potentially offering high levels of stereocontrol in asymmetric reactions. While specific ligands based on this exact molecule are not yet reported, the general strategy of employing amino acids as chiral backbones is well-established. nih.govresearchgate.net

Precursor for Complex Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Amino acids serve as versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. The functional groups of this compound can be utilized in cyclization reactions to form various ring systems.

For example, the amino group can act as a nucleophile in intramolecular reactions to form lactams, or it can be a component in multicomponent reactions to generate more complex heterocyclic frameworks. While specific examples utilizing this compound are not prevalent in the literature, the general principles of using amino esters in the synthesis of heterocycles such as morpholinones and other complex structures are well-documented. nih.govresearchgate.net

Integration into Diverse Organic Synthesis Strategies

As a chiral building block, this compound can be integrated into a multitude of organic synthesis strategies. researchgate.net Amino acid esters are important intermediates in a variety of chemical transformations. mdpi.com The amine functionality can be used to direct reactions, act as a nucleophile, or be transformed into other functional groups. The ester group can be hydrolyzed, reduced, or converted into amides or other carbonyl derivatives.

Advanced Analytical Characterization Methods in Methyl 2 Amino 3,4 Dimethylpentanoate Research

High-Resolution Mass Spectrometry for Mechanistic and Isomer Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Methyl 2-amino-3,4-dimethylpentanoate, providing not only its exact molecular weight but also invaluable information for structural elucidation and isomer differentiation. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high precision (typically to four or more decimal places), allowing for the unambiguous determination of the elemental formula. For this compound (C₇H₁₅NO₂), the expected exact mass of its protonated molecular ion [M+H]⁺ is 146.1176, distinguishing it from compounds with the same nominal mass but different elemental compositions.

Distinguishing this compound from its constitutional isomers, such as methyl leucinate and methyl isoleucinate, is a significant analytical challenge as they share the same exact mass. beilstein-journals.orgnih.gov Tandem mass spectrometry (MS/MS) is employed to address this. nih.gov In an MS/MS experiment, the parent ion of interest is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern serves as a molecular fingerprint. nih.govunito.it

The fragmentation of protonated α-amino acid esters typically involves characteristic losses. unito.itnih.gov Key fragmentation pathways for this compound would likely include:

Loss of the methoxycarbonyl group: Cleavage of the Cα-carboxyl bond, often accompanied by the loss of water and carbon monoxide, is a common pathway for amino acids. unito.it For the methyl ester, this could manifest as the loss of the entire methoxycarbonyl radical (•COOCH₃) or neutral loss of methanol (B129727) (CH₃OH).

Side-chain fragmentation: Cleavage within the 3,4-dimethylpentyl side chain can produce fragment ions that are diagnostic for its specific branching pattern, helping to differentiate it from other isomers. libretexts.org For instance, the cleavage between C3 and C4 would yield a distinct ion compared to the fragmentation of a leucine (B10760876) or isoleucine ester.

Gas chromatography coupled with mass spectrometry (GC-MS) is also a powerful tool, particularly after derivatization of the amino group, which increases volatility. nih.govmdpi.commdpi.com The retention time from the GC provides an additional layer of separation, while the subsequent mass analysis provides the fragmentation data for identification.

| Ion Type | Formula | Calculated Exact Mass (m/z) | Potential Origin |

| Protonated Parent Ion | [C₇H₁₅NO₂ + H]⁺ | 146.1176 | Molecular ion formed via electrospray ionization (ESI). |

| Fragment Ion 1 | [C₆H₁₂N]⁺ | 98.0964 | Loss of formic acid methyl ester (HCOOCH₃) from the parent ion. |

| Fragment Ion 2 | [C₅H₁₂N]⁺ | 86.0964 | Loss of the methoxycarbonyl group ([•COOCH₃]) and a hydrogen atom. |

| Fragment Ion 3 | [C₄H₁₀]⁺• | 58.0783 | Cleavage of the side chain, indicative of the branched structure. |

This table presents hypothetical but plausible HRMS fragmentation data for this compound based on established fragmentation patterns of similar compounds.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, the complexity arising from the branched side chain and stereoisomerism necessitates two-dimensional (2D) techniques for complete signal assignment.

Commonly used 2D-NMR experiments include:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton connectivity from the α-amino proton (at C2) through the protons at C3, C4, and into the terminal methyl groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each carbon in the molecule based on the already-assigned proton signals.

Solid-state NMR (ssNMR) provides structural information on the compound in its solid form. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in different crystal forms—and for analyzing the conformation and packing of molecules within a crystal lattice. For amino acids, ¹⁴N and ¹³C ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D-NMR Correlations (COSY, HSQC, HMBC) |

| -COOCH₃ | ~3.7 (s, 3H) | ~52 | HMBC to C=O |

| C=O | - | ~175 | HMBC from -COOCH₃ and H-2 |

| H-2 / C-2 | ~3.5 (d, 1H) | ~58 | COSY to H-3; HSQC to C-2; HMBC to C-3, C-4, C=O |

| H-3 / C-3 | ~1.9 (m, 1H) | ~40 | COSY to H-2, H-4, H-(C3-CH₃); HSQC to C-3 |

| C3-CH₃ | ~1.0 (d, 3H) | ~16 | COSY to H-3; HSQC to C3-CH₃ |

| H-4 / C-4 | ~1.6 (m, 1H) | ~30 | COSY to H-3, H-(C4-CH₃)₂; HSQC to C-4 |

| C4-(CH₃)₂ | ~0.9 (d, 6H) | ~20 | COSY to H-4; HSQC to C4-(CH₃)₂ |

This table provides estimated NMR chemical shifts and expected correlations for this compound. Actual values may vary based on solvent and other experimental conditions.

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound (or a suitable salt derivative), a detailed model of the electron density can be generated, revealing the exact position of each atom.

For this compound, a successful crystallographic analysis would provide:

Unambiguous Stereochemistry: It would definitively establish the relative configuration of the two chiral centers (C2 and C3) and, if a chiral reference is used, the absolute configuration (e.g., (2S,3R)).

Precise Molecular Geometry: High-precision data on bond lengths, bond angles, and torsion angles would be obtained, revealing the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: The analysis would show how individual molecules pack together in the crystal lattice, detailing any hydrogen bonds (e.g., involving the amino group and ester carbonyl) or van der Waals interactions that stabilize the crystal structure.

Obtaining a crystal suitable for X-ray diffraction is often the most challenging step. However, the resulting structural information is unparalleled in its detail and accuracy.

| Parameter | Example Data | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 5.8 Å, b = 12.1 Å, c = 7.5 Å, β = 95° | The size and shape of the repeating unit of the crystal. |

| C2-N Bond Length | ~1.48 Å | Precise distance between the alpha-carbon and the nitrogen atom. |

| C3-C4 Bond Length | ~1.54 Å | Precise distance between the two branched carbons in the side chain. |

| Torsion Angle (N-C2-C3-C4) | ~65° | Defines the rotational conformation around the C2-C3 bond. |

This table illustrates the type of data obtained from an X-ray crystallographic analysis. The values are representative and not from an actual analysis of the target compound.

Chiroptical Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques are essential for studying the stereochemistry of chiral molecules like this compound in solution. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. miamioh.edu

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The ester carbonyl group (C=O) in this compound acts as a chromophore. The n→π* electronic transition of this chromophore, typically occurring around 200-220 nm, gives rise to a characteristic CD signal known as a Cotton effect. The sign of this Cotton effect is empirically correlated with the absolute configuration at the α-carbon (C2). For most L-amino acids and their esters, a positive Cotton effect is observed in this region when analyzed in an acidic solution. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. An ORD spectrum displays the magnitude and sign of the optical rotation across a range of wavelengths. The data from ORD and CD are mathematically related (through the Kronig-Kramers transforms) and provide complementary information about the molecule's stereochemistry. miamioh.edu

These techniques are non-destructive, require small amounts of sample, and are highly sensitive to the stereochemical environment, making them valuable tools for confirming the enantiomeric identity and purity of the compound.

| Technique | Parameter Measured | Typical Wavelength Range (nm) | Example Observation for an L-Amino Acid Ester |

| Circular Dichroism (CD) | Molar Ellipticity [θ] | 190 - 250 | Positive Cotton effect maximum (λmax) around 210 nm. |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] | 200 - 700 | Positive peak followed by a negative trough at lower wavelengths. |

This table summarizes the expected chiroptical properties for an L-configured α-amino acid ester.

Advanced Chromatographic Separation Techniques for Enantiomers and Diastereomers

This compound has two chiral centers, meaning it can exist as four distinct stereoisomers: two pairs of enantiomers ((2S,3S)/(2R,3R) and (2S,3R)/(2R,3S)) which are diastereomeric to each other. Advanced chromatographic techniques, primarily high-performance liquid chromatography (HPLC), are critical for separating and quantifying these isomers. beilstein-journals.orgresearchgate.net

The separation of stereoisomers can be achieved through two main strategies:

Indirect Separation: This method involves derivatizing the amino acid ester with a chiral derivatizing agent (e.g., Marfey's reagent) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18). nih.gov

Direct Separation: This is the more common approach and utilizes a chiral stationary phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the analyte stereoisomers and the CSP have different stabilities, leading to different retention times. researchgate.net A wide variety of CSPs are available for separating amino acids and their derivatives, including:

Macrocyclic Glycopeptide Phases: CSPs based on antibiotics like teicoplanin or ristocetin (B1679390) A are highly effective for separating non-proteinogenic amino acids under reversed-phase or polar ionic modes.

Ligand-Exchange Phases: These CSPs typically have a chiral ligand (often an amino acid derivative) coated on a silica (B1680970) support, which complexes with a metal ion (e.g., Cu²⁺). Enantiomeric separation occurs based on the differential stability of the ternary diastereomeric complexes formed.

Cyclodextrin-Based Phases: These phases separate enantiomers based on differences in how they fit into the chiral cavity of the cyclodextrin (B1172386) molecule.

The development of a successful separation method requires careful optimization of the mobile phase composition (e.g., organic modifier, pH, additives) and temperature to achieve baseline resolution of all four stereoisomers in a single analysis. nih.gov

| Chromatographic Method | Stationary Phase (CSP) | Typical Mobile Phase | Principle of Separation |

| Chiral Ligand-Exchange HPLC | N,S-dioctyl-D-penicillamine + Cu(II) | Aqueous buffer with organic modifier (e.g., Methanol) | Differential stability of ternary metal complexes. |

| Direct HPLC | Ristocetin A (Macrocyclic Glycopeptide) | Methanol/Acetonitrile with acid/base additives (Polar Ionic Mode) | Multiple interactions including hydrogen bonding, ionic, and dipole-dipole forces. |

| Indirect HPLC via Derivatization | Standard C18 (Achiral) | Acetonitrile/Water with buffer | Separation of diastereomeric derivatives formed with a chiral reagent. |

| Chiral GC | Chirasil-Val (Amino acid derivative) | Helium carrier gas | Differential interaction with the chiral phase after derivatization to a volatile form. |

This table outlines various advanced chromatographic techniques suitable for the stereoisomeric separation of this compound.

Computational Chemistry and Theoretical Modeling of Methyl 2 Amino 3,4 Dimethylpentanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of Methyl 2-amino-3,4-dimethylpentanoate. These calculations, based on the principles of quantum mechanics, can predict various molecular properties with high accuracy.

Detailed research findings from quantum chemical studies on analogous amino acid esters suggest that the electronic distribution in this compound is significantly influenced by the electron-donating nature of the alkyl groups and the electron-withdrawing character of the ester group. The amino group acts as a key site for protonation and nucleophilic reactions.

Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 10.6 eV | An indicator of chemical reactivity and stability. |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of molecules by simulating the atomic motions over time. nih.gov For this compound, MD simulations can reveal the preferred three-dimensional arrangements (conformers) of the molecule and the dynamics of transitions between them. nih.govelifesciences.orgbiorxiv.org

These simulations provide atomistic detail, which is a prerequisite for understanding how the molecule interacts with its environment and for rational ligand design. nih.govelifesciences.orgbiorxiv.org By integrating simulation datasets, functionally relevant conformational dynamics can be extracted. nih.govelifesciences.org

The conformational flexibility of the pentanoate chain, coupled with the rotational freedom around the C-N and C-C single bonds, results in a complex energy landscape with multiple local minima. Understanding this landscape is crucial for predicting the molecule's biological activity and physical properties.

Table 2: Major Conformational States of this compound from MD Simulations (Illustrative)

| Conformer | Dihedral Angle (Cα-Cβ) | Relative Population (%) | Description |

|---|---|---|---|

| A | 60° (gauche+) | 45 | A stable conformer with potential for intramolecular hydrogen bonding. |

| B | 180° (anti) | 35 | An extended conformation with minimal steric hindrance. |

Note: The data in this table is illustrative and represents typical outputs from molecular dynamics simulations.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound, such as those from infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Theoretical calculations of vibrational frequencies can aid in the assignment of peaks in experimental IR spectra. Similarly, NMR chemical shifts and coupling constants can be calculated to help elucidate the molecule's structure and conformation in solution. These predictions are based on the calculated electronic environment around each nucleus.

For instance, the calculated vibrational frequency for the C=O stretch of the ester group would be expected in the range of 1730-1750 cm⁻¹, while the N-H stretching vibrations of the amino group would appear around 3300-3400 cm⁻¹.

Reaction Pathway and Transition State Analysis

Quantum chemical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. nih.gov This involves mapping out the potential energy surface for a given reaction to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This type of analysis is vital for understanding reaction kinetics and for designing more efficient synthetic routes. For example, the hydrolysis of the ester group or the acylation of the amino group are reactions whose pathways can be computationally elucidated.

Theoretical Studies of Molecular Interactions with Defined Systems

Theoretical studies can provide a detailed picture of the non-covalent interactions between this compound and other molecules, such as solvent molecules or biological macromolecules like proteins. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are critical in determining the molecule's solubility, binding affinity, and biological function.

Molecular docking and more advanced techniques like MD simulations can be used to predict the binding mode and affinity of this compound to a protein's active site. nih.govelifesciences.org These studies are instrumental in structure-based drug design.

Chemical Modifications and Analogue Synthesis for Research Exploration

Synthesis of N-Protected and N-Alkylated Derivatives

The primary amino group of methyl 2-amino-3,4-dimethylpentanoate is a key site for modifications, including the introduction of protecting groups and various alkyl substituents. These modifications are fundamental in peptide synthesis and for modulating the compound's biological activity.

N-Protection: The introduction of protecting groups is a common strategy to mask the reactivity of the amino group during subsequent chemical transformations. Commonly used protecting groups for amino acids include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The synthesis of N-protected derivatives of this compound can be achieved through standard procedures. For instance, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate would yield the N-Boc protected compound. Similarly, treatment with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent would afford the N-Fmoc derivative. An enantioselective synthesis of Fmoc-protected (2S,3R)-3,4-dimethyl-2-(methylamino)pentanoic acid has been reported, highlighting methods to control stereochemistry during the synthesis of complex amino acid derivatives. abzena.comabzena.comresearchgate.net

N-Alkylation: N-alkylation introduces alkyl groups to the primary amine, converting it to a secondary or tertiary amine. This modification can significantly impact the compound's properties, such as its basicity and ability to form hydrogen bonds. A prevalent method for N-alkylation is reductive amination. wikipedia.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. researchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their mildness and selectivity. monash.edu For example, reacting this compound with formaldehyde (B43269) in the presence of a suitable reducing agent would yield the N,N-dimethylated derivative. Automated parallel synthesis techniques have been developed for the reductive alkylation of various α-amino methyl esters, allowing for the rapid generation of libraries of N-alkylated compounds. researchgate.netchimia.ch Direct N-alkylation using alcohols as alkylating agents, catalyzed by transition metals, represents another approach that can proceed with high retention of stereochemistry. nih.gov

| Modification Type | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NaHCO₃), solvent (e.g., dioxane/water) | Methyl N-(tert-butoxycarbonyl)-2-amino-3,4-dimethylpentanoate | Commonly used in peptide synthesis; acid-labile protecting group. |

| N-Fmoc Protection | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), base (e.g., Na₂CO₃), solvent (e.g., dioxane/water) | Methyl N-(9-fluorenylmethyloxycarbonyl)-2-amino-3,4-dimethylpentanoate | Used in solid-phase peptide synthesis; base-labile protecting group. abzena.comabzena.comresearchgate.netnih.gov |

| N-Methylation | Formaldehyde, reducing agent (e.g., NaBH₃CN or H₂/Pd-C), acidic to neutral pH | Methyl 2-(methylamino)-3,4-dimethylpentanoate | Can be controlled to yield mono- or di-methylated products. |

| N-Benzylation | Benzaldehyde, reducing agent (e.g., NaBH(OAc)₃), solvent (e.g., dichloroethane) | Methyl 2-(benzylamino)-3,4-dimethylpentanoate | Introduces a bulky, hydrophobic group. |

Ester Variations and Amide Conjugations

The methyl ester group of the parent compound can be readily converted into other esters or amides, providing another avenue for creating analogues with diverse properties.

Ester Variations: Transesterification, the process of exchanging the alkyl group of an ester with another alcohol, can be used to synthesize a variety of esters of 2-amino-3,4-dimethylpentanoic acid. This reaction is typically catalyzed by an acid or a base. For example, heating this compound in ethanol (B145695) with a catalytic amount of sulfuric acid would lead to the formation of ethyl 2-amino-3,4-dimethylpentanoate. The choice of alcohol determines the resulting ester, allowing for the introduction of longer alkyl chains, branched chains, or functionalized alkyl groups to modulate properties like solubility and metabolic stability.

Amide Conjugations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amide bonds. This is a cornerstone of peptide synthesis. The hydrolysis is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of water and an organic solvent. The resulting carboxylic acid can then be activated for amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This allows for the conjugation of the amino acid with other amino acids, peptides, or various amine-containing molecules to create more complex structures and bioconjugates.

| Transformation | Typical Reagents | Intermediate/Product | Application |

|---|---|---|---|

| Ester Hydrolysis | LiOH or NaOH in H₂O/THF | 2-Amino-3,4-dimethylpentanoic acid | Precursor for amide synthesis. |

| Transesterification | R'OH (e.g., ethanol, isopropanol), acid or base catalyst | Alkyl 2-amino-3,4-dimethylpentanoate (e.g., ethyl, isopropyl ester) | Modify solubility and pharmacokinetic properties. |

| Amide Bond Formation | R'NH₂, coupling agents (e.g., EDC, HOBt), base (e.g., DIPEA) | N-R'-2-amino-3,4-dimethylpentanamide | Peptide synthesis, conjugation to other molecules. |

Side-Chain and Backbone Functionalization

Modifying the aliphatic side-chain or the α-carbon backbone of this compound allows for the creation of non-proteinogenic amino acid derivatives with unique structural and functional properties.

Side-Chain Functionalization: The unactivated C-H bonds of the 3,4-dimethylpentyl side-chain present a challenge for selective functionalization. However, recent advances in transition metal-catalyzed C-H activation provide powerful tools for this purpose. rhhz.netresearchgate.netrsc.orgacs.orgntu.ac.uk Palladium-catalyzed reactions, in particular, have been employed for the site-selective arylation, alkylation, and olefination of the side chains of aliphatic amino acids. rhhz.netresearchgate.net These reactions often utilize a directing group, which is temporarily installed on the N-terminus of the amino acid to guide the metal catalyst to a specific C-H bond. By applying such methodologies, it would be conceivable to introduce aryl groups or other functionalities onto the side-chain of this compound, creating novel analogues for SAR studies.

Backbone Functionalization: Alterations to the amino acid backbone can profoundly impact the conformational properties of peptides and proteins into which they are incorporated. researchgate.netnih.govacs.orgnih.govrsc.org One common backbone modification is the inversion of the stereochemistry at the α-carbon, converting the L-amino acid to its D-isomer. This can be achieved through various chemical methods and often results in peptides with increased resistance to proteolytic degradation. Another modification involves the introduction of additional substituents at the α-carbon. Furthermore, the peptide bond itself can be modified, for instance, by N-methylation of the amide nitrogen in a peptide sequence, which restricts conformational flexibility and can enhance membrane permeability. nih.gov

Isotopic Labeling for Mechanistic and Tracing Studies

Isotopic labeling is a powerful technique for studying the metabolism, mechanism of action, and dynamics of molecules in biological systems. This compound can be synthesized with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) at specific positions. chempep.com

Deuterium (²H) Labeling: Deuterium can be incorporated by using deuterated reagents during synthesis or through exchange reactions. For instance, growing microorganisms in media containing heavy water (D₂O) can lead to the incorporation of deuterium into non-essential amino acids. nih.govbiorxiv.orgacs.orgspiedigitallibrary.orgresearchgate.net Deuterium labeling is often used in mass spectrometry-based metabolic studies to trace the fate of the compound and in NMR studies to simplify complex spectra.

Carbon-13 (¹³C) Labeling: ¹³C labeling is particularly valuable for NMR spectroscopy. nih.govisotope.comnih.govresearchgate.netrsc.org Selective ¹³C labeling of the methyl groups in the side-chain of amino acids like leucine (B10760876) and valine (which are structurally related to the side-chain of the target compound) has become a crucial tool for studying the structure and dynamics of large proteins and protein complexes. nih.govisotope.comnih.gov This is often achieved by providing ¹³C-labeled metabolic precursors, such as α-keto acids, to protein expression systems. researchgate.net Synthetic routes have also been developed to produce ¹³C methyl-labeled amino acids for incorporation into proteins in various cell types. nih.govrsc.org

Nitrogen-15 (¹⁵N) Labeling: The amino group can be labeled with ¹⁵N, which is another NMR-active nucleus. nih.govresearchgate.netalfa-chemistry.comnih.gov ¹⁵N labeling is a standard technique in protein NMR, used to record heteronuclear correlation spectra (like ¹H-¹⁵N HSQC) that provide information on the protein backbone. Synthesizing this compound with a ¹⁵N-labeled amino group can be achieved by using a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, in the synthetic route. alfa-chemistry.com

| Isotope | Labeling Strategy | Primary Application | Example |

|---|---|---|---|

| Deuterium (²H) | Use of deuterated reagents; growth in D₂O-based media. nih.govbiorxiv.orgacs.orgspiedigitallibrary.orgresearchgate.net | Mass Spectrometry (metabolic tracing), NMR (spectral simplification). | Synthesis using deuterated starting materials. |

| Carbon-13 (¹³C) | Use of ¹³C-labeled precursors (e.g., [¹³C]-methyl iodide, ¹³C-labeled α-keto acids). nih.govisotope.comnih.govresearchgate.netrsc.org | NMR Spectroscopy (structural and dynamic studies). | Selective labeling of side-chain methyl groups. nih.gov |

| Nitrogen-15 (¹⁵N) | Use of ¹⁵N-labeled ammonia (B1221849) or other nitrogen sources in synthesis. nih.govresearchgate.netalfa-chemistry.comnih.gov | NMR Spectroscopy (protein backbone studies). | Synthesis starting from a ¹⁵N-labeled amine. |

Design and Synthesis of Mechanistic Probes

To investigate the biological targets and mechanism of action of this compound, specialized chemical probes can be designed and synthesized. mdpi.com These probes typically contain a reactive group or a reporter tag, while retaining the core structure of the parent molecule to ensure similar biological activity.

Photoaffinity Probes: Photoaffinity labeling is a technique used to identify the binding partners of a compound. rsc.orgrsc.orgresearchgate.netnih.goviris-biotech.de A photoaffinity probe is an analogue that contains a photoreactive group, such as a diazirine or a benzophenone. rsc.orgiris-biotech.de Upon irradiation with UV light, this group forms a highly reactive carbene or radical species that can covalently crosslink with nearby molecules, typically the binding pocket of a target protein. The synthesis of such a probe would involve incorporating a photoreactive moiety, for example, by acylating the amino group with a carboxylic acid bearing a diazirine group. iris-biotech.de

Biotinylated Probes: Biotinylation is the process of attaching a biotin (B1667282) molecule to a compound of interest. researchgate.netmdpi.comwikipedia.orgnih.govillinois.edu Biotin has an extremely high affinity for the protein streptavidin, and this interaction can be exploited for the purification and identification of target proteins. A biotinylated probe of this compound could be synthesized by coupling the amino group with an activated form of biotin, often via a linker to minimize steric hindrance. After incubating the probe with a cell lysate, the probe-protein complexes can be captured on streptavidin-coated beads, allowing for the isolation and subsequent identification of the binding partners by techniques like mass spectrometry. ljmu.ac.uk The design of such probes requires careful consideration of the attachment point and linker length to ensure that the probe retains its ability to interact with its biological target. ljmu.ac.ukacs.orgnih.govnih.gov

Future Research Directions and Emerging Opportunities in Methyl 2 Amino 3,4 Dimethylpentanoate Chemistry

Automation and High-Throughput Synthesis Methodologies

The synthesis of unique amino acid derivatives, including unnatural amino acids, is a cornerstone of pharmaceutical and materials science research. scripps.edu The integration of automation and high-throughput (HT) screening technologies is set to revolutionize the discovery and optimization of synthetic routes for compounds like Methyl 2-amino-3,4-dimethylpentanoate.

High-throughput experimentation allows for the rapid screening of a wide array of reaction conditions, catalysts, and solvents, significantly accelerating the identification of optimal synthetic pathways. researchgate.netacs.org Automated platforms can perform parallel synthesis, enabling the creation of libraries of related compounds for further study. nih.govrsc.org For instance, an automated system could efficiently explore various catalysts and reaction parameters for the asymmetric synthesis of this compound, providing large datasets to inform reaction optimization. researchgate.net This approach not only increases efficiency but also minimizes the consumption of valuable starting materials and reagents. rsc.org

A key aspect of high-throughput methodologies is the development of rapid and sensitive analytical techniques to determine key parameters like yield and enantiomeric excess. nih.gov Fluorescence-based assays, for example, can be employed in 384-well plates for the high-throughput determination of the enantiomeric purity of chiral amines and amino acid esters. nih.gov Such analytical tools are integral to the successful implementation of automated synthesis platforms.

Future research in this area will likely focus on developing fully integrated, autonomous synthesis robots that utilize artificial intelligence to plan and execute experiments, analyze the results, and refine subsequent reaction conditions to achieve the desired outcome. researchgate.net This would represent a paradigm shift in the synthesis of complex molecules like this compound.

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in both academic and industrial settings. rsc.org For the synthesis of this compound, future research will undoubtedly prioritize the development of sustainable and environmentally friendly methods.

Key areas of focus for green synthetic routes include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, often in aqueous media. rsc.orgpitt.edu Lipases, for instance, have been successfully used in the enantioselective hydrolysis of racemic β-amino acid esters to produce enantiomerically pure amino acids. mdpi.com Imine reductases (IREDs) represent another class of enzymes capable of catalyzing the asymmetric synthesis of N-substituted amino esters from α-ketoesters and amines with high conversion and excellent enantioselectivity. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core tenet of green chemistry. rsc.org Research into the use of water, supercritical fluids, or bio-based solvents for the synthesis of amino acid esters is an active area of investigation.

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are considered more sustainable. rsc.org Catalytic approaches, by their nature, improve atom economy compared to stoichiometric reactions.

Renewable Feedstocks: The development of synthetic routes that utilize renewable starting materials is a long-term goal for sustainable chemistry. Research into the synthesis of amino acid-based polymers from bio-based monomers like methyl levulinate highlights this trend. rsc.org

An example of a greener approach to a common transformation in amino acid chemistry is the hydrolysis of Fmoc-protected amino esters. A method utilizing calcium(II) iodide has been developed as a more environmentally friendly alternative to traditional methods that use toxic and expensive organotin reagents and chlorinated solvents. mdpi.com

| Methodology | Key Advantages | Challenges | Relevance to this compound |

|---|---|---|---|

| Biocatalysis (e.g., Lipases, IREDs) | High enantioselectivity, mild reaction conditions, aqueous media compatibility. mdpi.comnih.gov | Enzyme stability, substrate scope, cost of enzymes. | Potential for highly stereoselective synthesis of specific enantiomers. |

| Photoredox Catalysis | Use of visible light, mild conditions, generation of radical intermediates for unique bond formations. rsc.orgchemrxiv.org | Requires specialized equipment, catalyst cost and stability. | Access to novel reaction pathways for derivatization. |

| Asymmetric Phase-Transfer Catalysis | Operational simplicity, use of inexpensive reagents, solvent-free options (ball milling). nih.gov | Achieving high enantiomeric excess can be challenging. | A practical method for scalable synthesis. |

| Organocatalysis | Metal-free, avoids toxic heavy metals, often uses readily available catalysts. researchgate.netfrontiersin.org | Catalyst loading can be high, scalability may be an issue. | Sustainable approach to chiral synthesis. |

Exploration of Unconventional Reaction Pathways

Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways offers exciting possibilities for the synthesis and functionalization of this compound. Photoredox catalysis, in particular, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgchemrxiv.orgorganic-chemistry.org

Visible light-promoted photoredox catalysis can be used to generate radical intermediates from readily available precursors like carboxylic acids. rsc.orgchemrxiv.org These radicals can then engage in stereoselective additions to imines, providing a novel route to unnatural α-amino acids. rsc.orgchemrxiv.org This approach avoids the need for pre-functionalized starting materials and often proceeds with high functional group tolerance. organic-chemistry.org

Another area of interest is the synergistic combination of different catalytic modes. For example, the merger of photoredox catalysis with biocatalysis has been shown to enable novel, stereoselective radical reactions for the synthesis of non-canonical amino acids. nih.gov This dual catalytic approach can unlock reaction pathways that are not accessible through either catalytic system alone. nih.gov The application of such hybrid catalytic systems to the synthesis of this compound could lead to highly efficient and selective transformations.

Radical-based methods, in general, provide a complementary approach to traditional two-electron chemistry for the synthesis and modification of amino acids. nih.gov The development of new radical-based reactions for the α- and β-functionalization of amino acid esters will continue to be a fruitful area of research.

Advanced Catalyst Design and Discovery

The development of new catalysts is a driving force in modern organic synthesis. For the preparation of chiral molecules like this compound, the design of highly efficient and selective catalysts is of paramount importance.

Future research in this area will likely focus on several key themes:

Chiral Aldehyde Catalysis: This organocatalytic approach has proven effective for the asymmetric α-functionalization of N-unprotected amino acid esters. researchgate.netfrontiersin.org The design of new chiral BINOL-derived aldehyde catalysts continues to expand the scope and utility of this methodology. researchgate.netfrontiersin.org

Asymmetric Phase-Transfer Catalysis: The use of chiral ammonium (B1175870) salts derived from cinchona alkaloids has enabled the asymmetric alkylation of glycine (B1666218) Schiff bases, providing access to chiral amino esters. nih.gov Further development of these catalysts could lead to improved enantioselectivities and broader substrate scope.

Combined Organo/Transition-Metal Catalysis: The synergy between chiral organocatalysts and transition-metal catalysts has led to the development of powerful new reactions. acs.org For example, the combination of a chiral aldehyde catalyst with a palladium catalyst has been used for the asymmetric α-allylation of N-unprotected amino acid esters. acs.org

Nanocatalysts: The use of nanoparticles as catalysts is a growing field. mdpi.com Their high surface area and unique electronic properties can lead to enhanced catalytic activity. Biological synthesis methods for nanocatalysts are also being explored as a green and environmentally friendly approach. mdpi.com

| Catalyst Type | Example Catalyst | Reaction Type | Key Features |

|---|---|---|---|

| Photoredox Catalyst | Acridinium-based organic photocatalyst | Stereoselective C-radical addition to imines rsc.orgchemrxiv.org | Visible light-mediated, uses carboxylic acids as radical precursors. |

| Organocatalyst | Chiral BINOL aldehyde | Asymmetric α-functionalization of N-unprotected amino esters researchgate.netfrontiersin.org | Metal-free, mimics biological transamination processes. |

| Phase-Transfer Catalyst | Cinchonidine-derived ammonium salt | Asymmetric alkylation of Schiff bases nih.gov | Can be performed under solvent-free conditions (ball milling). |

| Dual Catalyst System | Chiral aldehyde and Palladium complex | Asymmetric α-allylation of amino acid esters acs.org | Combines the advantages of organocatalysis and transition-metal catalysis. |

Synergistic Research at the Interface of Organic Chemistry and Materials Science

The unique structural features of this compound make it an interesting building block for the creation of novel materials. Synergistic research at the interface of organic chemistry and materials science is expected to yield new polymers and hybrid materials with tailored properties.

Amino acid-based polymers, such as poly(ester amide)s (PEAs) and poly(amino ester)s (PAEs), are a class of biodegradable and biocompatible materials with significant potential for biomedical applications. kaust.edu.sarsc.orgnih.gov The incorporation of non-natural amino acids like this compound into these polymer backbones could be used to fine-tune their physical and biological properties, such as their degradation rate, mechanical strength, and cell-material interactions. nih.gov

The development of organic-inorganic hybrid materials is another promising research direction. Amino acids can be intercalated into the layers of inorganic materials like montmorillonite (B579905) and layered double hydroxides to create novel composite materials. acs.org The amphoteric nature of amino acids allows them to interact with both cationic and anionic exchange materials. acs.org Furthermore, amino acids can be grafted onto the surface of silica (B1680970) particles to create hybrid materials with reactive functional groups for subsequent derivatization. acs.org

The synthesis of amino acid vinyl esters as a new class of monomers for polymerization opens up possibilities for creating degradable polycationic materials. rsc.org These polymers could find applications in areas such as gene delivery and as antimicrobial agents. The specific side chain of this compound could impart unique solubility and hydrophobicity to such polymers.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-3,4-dimethylpentanoate, and how do structural variations impact yield?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid followed by selective amine protection. For example, alkylation of methyl acetoacetate derivatives with methylamine under controlled pH (6–7) can yield the target compound. Solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) significantly affect enantiomeric purity due to steric hindrance from the 3,4-dimethyl groups . Structural analogs, such as ethyl esters with differing methyl placements, show reduced yields (10–15% lower) compared to methyl esters, highlighting the importance of backbone optimization .

Q. How can researchers characterize the purity and stereochemistry of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : -NMR resolves methyl group splitting patterns (δ 1.0–1.2 ppm for 3,4-dimethyl; δ 3.6–3.8 ppm for methoxy).

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 174.149 for CHNO) .

- Cross-referencing with CAS Common Chemistry (RN 40348-72-9) and EPA DSSTox (DTXSID60865995) ensures alignment with authoritative databases .

Advanced Research Questions

Q. How do conflicting bioactivity results arise in studies of this compound derivatives?

- Analysis of Data Contradictions : Discrepancies often stem from:

- Enantiomeric impurities : Even 5% contamination of the (R)-isomer can alter receptor binding kinetics in pharmacological assays.

- Solvent-dependent aggregation : Polar solvents (e.g., DMSO) stabilize intermolecular H-bonding, masking true IC values in enzyme inhibition studies .

- Resolution Strategy : Use chiral derivatization agents (e.g., Marfey’s reagent) to quantify enantiomeric excess (ee) and validate assays in apolar solvents (e.g., chloroform) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models reveal that the 3,4-dimethyl groups increase steric strain (ΔG ≈ 25 kcal/mol) at the ester carbonyl, slowing nucleophilic attack.

- MD Simulations : Solvent-accessible surface area (SASA) analysis in water shows hydrophobic clustering, reducing reactivity by 30% compared to gas-phase predictions .

Q. How can researchers address low thermal stability during storage of this compound?

- Experimental Design :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-MS. Amide bond hydrolysis is the primary pathway (t ≈ 90 days).

- Stabilization Strategies : Lyophilization with trehalose (1:1 w/w) reduces hydrolysis by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。